(1S)-1-(3-methylcyclohexyl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(3-methylcyclohexyl)ethan-1-amine hydrochloride is a chiral amine compound with a specific stereochemistry. It is often used in various chemical and pharmaceutical applications due to its unique structural properties. The compound is characterized by the presence of a cyclohexyl ring substituted with a methyl group and an amine group, making it a valuable intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-methylcyclohexyl)ethan-1-amine hydrochloride typically involves the chiral selective transamination of 1-(3-methylcyclohexyl)ethan-1-one. This process can be catalyzed by transaminases, with ATA-025 being one of the most effective enzymes for this conversion. The reaction conditions often include the use of dimethylsulfoxide as a co-solvent, with optimal conditions being 10% enzyme loading, 50 g/L substrate loading, at 45°C and pH 8.0 .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of biocatalysts, such as transaminases, is favored due to their specificity and efficiency in producing chiral amines.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(3-methylcyclohexyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted amines. These products are often used as intermediates in the synthesis of pharmaceuticals and other bioactive compounds.
Scientific Research Applications
(1S)-1-(3-methylcyclohexyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including drugs for treating neurological disorders.
Mechanism of Action
The mechanism of action of (1S)-1-(3-methylcyclohexyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for transaminases, facilitating the transfer of amino groups in biochemical reactions. Additionally, it may interact with neurotransmitter receptors, influencing neurological pathways and exerting therapeutic effects in the treatment of certain medical conditions .
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(3-methylcyclohexyl)ethan-1-amine: A stereoisomer with similar chemical properties but different biological activity.
(1S)-1-(3-methylphenyl)ethan-1-amine: A structurally related compound with a phenyl group instead of a cyclohexyl ring.
(1S)-1-(3-methoxyphenyl)ethan-1-amine: Another related compound with a methoxy group on the phenyl ring.
Uniqueness
(1S)-1-(3-methylcyclohexyl)ethan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of a cyclohexyl ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various applications. Its chiral nature allows for selective interactions with biological targets, enhancing its utility in pharmaceutical synthesis and research .
Properties
IUPAC Name |
(1S)-1-(3-methylcyclohexyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-7-4-3-5-9(6-7)8(2)10;/h7-9H,3-6,10H2,1-2H3;1H/t7?,8-,9?;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOGOFIRWAEJBC-SUBRPDEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)C(C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCC(C1)[C@H](C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1864012-27-0 |
Source
|
Record name | (1S)-1-(3-methylcyclohexyl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.